![molecular formula C22H46N5O2Si B12600966 3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)
3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] is a chemical compound known for its unique structure and properties. This compound features a silyldodecyl group attached to an azanediyl bis-propanamide framework, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] typically involves the reaction of 12-silyldodecylamine with N-(2-aminoethyl)propanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3,3’-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3’-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Propylimino)bis[N-(2-aminoethyl)propanamide]
- (4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)
Uniqueness
3,3’-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] stands out due to its unique silyldodecyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Fórmula molecular |
C22H46N5O2Si |
|---|---|
Peso molecular |
440.7 g/mol |
InChI |
InChI=1S/C22H46N5O2Si/c23-13-15-25-21(28)11-18-27(19-12-22(29)26-16-14-24)17-9-7-5-3-1-2-4-6-8-10-20-30/h1-20,23-24H2,(H,25,28)(H,26,29) |
Clave InChI |
KQDLXINUSZMQOA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC[Si])CCCCCN(CCC(=O)NCCN)CCC(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
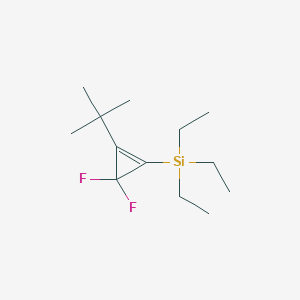
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
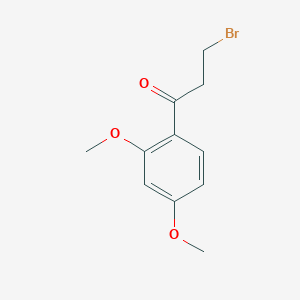
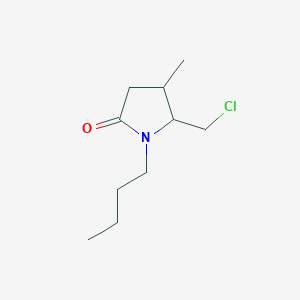
-lambda~5~-phosphane](/img/structure/B12600929.png)
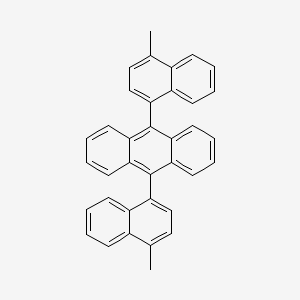
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)
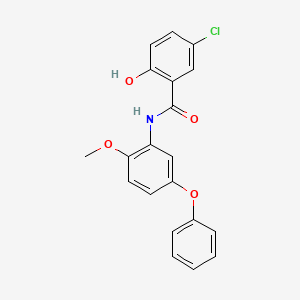
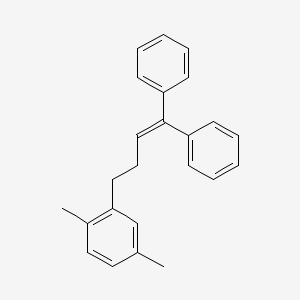
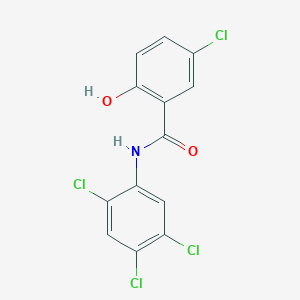
![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)


